

Y18501 as an Oxysterol-Binding Protein Inhibitor: A Technical Guide

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Compound of Interest		
Compound Name:	Y18501	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Y18501 is a potent inhibitor of Oxysterol-Binding Protein (OSBP), a lipid transfer protein pivotal in intracellular lipid metabolism and signaling. Structurally similar to the fungicide oxathiapiprolin, Y18501 has demonstrated significant inhibitory activity against various fungal pathogens.[1][2][3] This technical guide provides an in-depth overview of Y18501, focusing on its mechanism of action, quantitative data, and detailed experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic and research potential of Y18501 and other OSBP inhibitors.

Core Concepts: Oxysterol-Binding Protein (OSBP)

Oxysterol-binding protein (OSBP) and its related proteins (ORPs) are a conserved family of lipid transfer proteins that play a crucial role in the transport and regulation of sterols and phospholipids within eukaryotic cells.[4][5] OSBPs are key players at membrane contact sites (MCS), particularly between the endoplasmic reticulum (ER) and the Golgi apparatus, where they facilitate the exchange of lipids.[5][6] The canonical function of OSBP involves the transport of cholesterol from the ER to the Golgi in exchange for phosphatidylinositol-4-phosphate (PI4P).[6] This process is vital for maintaining the lipid composition of cellular membranes, which in turn affects a multitude of cellular processes including signal transduction, vesicular trafficking, and lipid metabolism.[4][5]



Y18501: An OSBP Inhibitor

Y18501 is a novel oxysterol-binding protein inhibitor (OSBPI) with a chemical structure analogous to oxathiapiprolin.[1][2] Its primary application to date has been in agriculture as a potent fungicide against various oomycetes.[1][2][3]

Quantitative Data: Fungicidal Activity of Y18501

The following table summarizes the reported efficacy of **Y18501** against various plant-pathogenic oomycetes. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of **Y18501** required to inhibit 50% of the pathogen's growth or activity.

Pathogen Species	EC50 (μg/mL)	Reference
Phytophthora spp.	0.0005 - 0.0046	[1][2]
Pseudoperonospora cubensis	0.0005 - 0.0046	[1][2]
Pseudoperonospora cubensis (field isolates)	0.001 - 11.785	[3][7][8][9]

Mechanism of Action

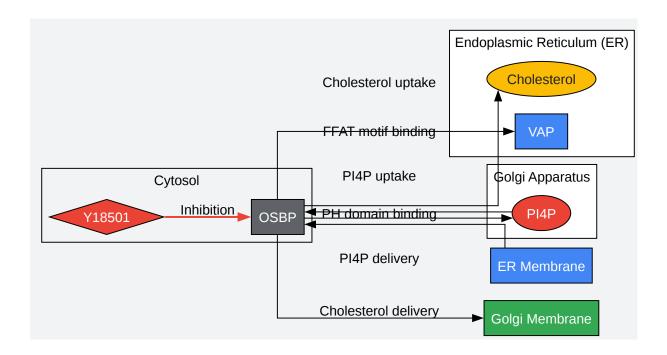
The inhibitory action of **Y18501** is attributed to its binding to OSBP, thereby disrupting its lipid transfer functions. While direct studies on **Y18501** in mammalian systems are limited, its mechanism can be inferred from the extensive research on OSBP and other inhibitors like oxathiapiprolin and OSW-1.

OSBP is localized at the ER-Golgi membrane contact sites through the interaction of its FFAT motif with the ER-resident VAP proteins and its PH domain with PI4P on the Golgi membrane. [10][11] OSBP then facilitates the counter-transport of cholesterol from the ER to the Golgi and PI4P from the Golgi to the ER. This lipid exchange is crucial for maintaining the sterol gradient and the integrity of the Golgi complex.

By binding to OSBP, **Y18501** is presumed to lock the protein in a conformation that prevents it from executing its lipid transfer cycle. This inhibition leads to the accumulation of cholesterol in



the ER and a depletion of essential lipids in the Golgi, ultimately disrupting cellular homeostasis and leading to cell death in susceptible organisms.



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Figure 1: Proposed mechanism of Y18501 action at ER-Golgi contact sites.

Experimental Protocols

The following section details key experimental protocols for studying the activity and mechanism of OSBP inhibitors like **Y18501**.

In Vitro OSBP Binding Assay

This assay determines the direct binding affinity of an inhibitor to purified OSBP.

Methodology:

• Protein Purification: Express and purify recombinant human OSBP protein.



- Ligand Preparation: Prepare a stock solution of the fluorescently labeled OSBP ligand (e.g., a fluorescent analog of 25-hydroxycholesterol) and a range of concentrations of the test inhibitor (Y18501).
- Binding Reaction: In a microplate, incubate a fixed concentration of purified OSBP with the fluorescent ligand in the presence of varying concentrations of the inhibitor.
- Detection: Measure the fluorescence polarization or anisotropy. Binding of the fluorescent ligand to OSBP results in a high polarization signal. Displacement by the inhibitor leads to a decrease in this signal.
- Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the target engagement of an inhibitor within intact cells.

Methodology:

- Cell Culture and Treatment: Culture cells of interest (e.g., a human cancer cell line) and treat them with the inhibitor (Y18501) or a vehicle control.
- Heating Profile: Heat the cell lysates or intact cells across a range of temperatures.
- Protein Extraction and Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
- Western Blotting: Analyze the amount of soluble OSBP remaining at each temperature by Western blotting.
- Data Analysis: The binding of the inhibitor stabilizes OSBP, leading to a shift in its melting curve to a higher temperature. Plot the amount of soluble OSBP as a function of temperature to visualize this shift.

Lipid Transport Assay





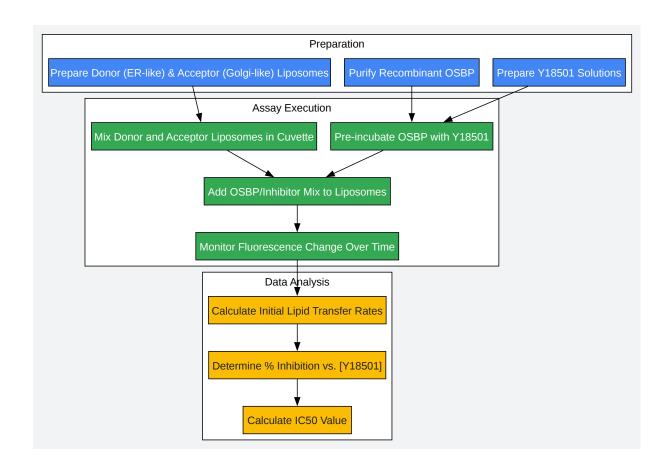


This assay measures the ability of OSBP to transfer lipids between artificial membranes (liposomes) and the inhibitory effect of the test compound.

Methodology:

- Liposome Preparation: Prepare two populations of liposomes: "donor" liposomes mimicking the ER, containing a fluorescently labeled lipid (e.g., NBD-cholesterol), and "acceptor" liposomes mimicking the Golgi.
- Assay Setup: Mix the donor and acceptor liposomes in a fluorometer cuvette.
- Initiation of Transport: Add purified OSBP to the liposome mixture to initiate lipid transfer.
- Inhibitor Addition: To test for inhibition, pre-incubate OSBP with Y18501 before adding it to the liposomes, or add the inhibitor directly to the assay mixture.
- Detection: Monitor the change in fluorescence over time. The transfer of the fluorescent lipid from the donor to the acceptor liposomes can be measured by changes in fluorescence intensity or FRET.
- Data Analysis: Calculate the initial rate of lipid transfer and determine the percentage of inhibition at different inhibitor concentrations.





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Figure 2: Experimental workflow for an in vitro lipid transport assay.

Conclusion



Y18501 is a valuable tool for studying the function of oxysterol-binding protein. Its potent inhibitory activity, demonstrated in fungal systems, suggests its potential as a lead compound for the development of novel therapeutics targeting OSBP in various diseases, including cancer and metabolic disorders. The experimental protocols outlined in this guide provide a framework for researchers to investigate the detailed mechanism of action and cellular effects of **Y18501** and other OSBP inhibitors, paving the way for future discoveries in this exciting field of research.

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